molecular formula C4H7BrN2O B1644067 (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine CAS No. 115328-81-9

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

Cat. No.: B1644067
CAS No.: 115328-81-9
M. Wt: 179.02 g/mol
InChI Key: JLOLOZBWSBAUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: is a chemical compound characterized by its bromine atom and isoxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of appropriate isoxazole derivatives with bromine sources under controlled conditions. One common method involves the bromination of 4,5-dihydroisoxazole derivatives using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine typically involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for potential biological activity, including enzyme inhibition.

  • Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: is compared with other similar compounds, such as 3-bromoisoxazole and 4,5-dihydroisoxazole derivatives . Its uniqueness lies in its specific structural features and reactivity profile, which make it suitable for certain applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 3-bromoisoxazole

  • 4,5-dihydroisoxazole derivatives

  • Other brominated isoxazole derivatives

This comprehensive overview provides a detailed understanding of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOLOZBWSBAUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
Reactant of Route 2
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
Reactant of Route 3
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
Reactant of Route 4
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
Reactant of Route 5
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.